N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the bromination of 2-pyridine to obtain 5-bromo-2-pyridine. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the corresponding phenoxy derivative. The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Shares the brominated pyridine ring but lacks the pyrazole and phenoxy groups.
5-Bromo-3-methylpyridin-2-amine: Similar pyridine structure but different functional groups.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a brominated pyridine ring, a pyrazole ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-12-7-13(2)9-15(8-12)25-11-23-6-5-16(22-23)18(24)21-17-4-3-14(19)10-20-17/h3-10H,11H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDYJFVUJASKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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